molecular formula C12H11NO2 B3095112 5-(3-Methoxyphenyl)pyridin-3-ol CAS No. 1261909-28-7

5-(3-Methoxyphenyl)pyridin-3-ol

Cat. No.: B3095112
CAS No.: 1261909-28-7
M. Wt: 201.22 g/mol
InChI Key: YCADAQLNMYNQJI-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyridine ring substituted with a methoxyphenyl group and a hydroxyl group.

Properties

IUPAC Name

5-(3-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12-4-2-3-9(6-12)10-5-11(14)8-13-7-10/h2-8,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCADAQLNMYNQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682617
Record name 5-(3-Methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-28-7
Record name 5-(3-Methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypyridine with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically proceeds via a condensation reaction followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for 5-(3-Methoxyphenyl)pyridin-3-ol often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(3-Methoxyphenyl)pyridin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxyphenyl)pyridin-2-ol
  • 5-(4-Methoxyphenyl)pyridin-3-ol
  • 5-(3-Methoxyphenyl)pyridin-2-ol

Uniqueness

5-(3-Methoxyphenyl)pyridin-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring and the hydroxyl group at the 3-position of the pyridine ring can lead to distinct interactions with molecular targets compared to other similar compounds .

Biological Activity

5-(3-Methoxyphenyl)pyridin-3-ol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

5-(3-Methoxyphenyl)pyridin-3-ol is characterized by a pyridine ring substituted with a methoxyphenyl group at the 5-position. This structural configuration is believed to influence its biological properties significantly.

Chemical Structure:

  • IUPAC Name: 5-(3-Methoxyphenyl)pyridin-3-ol
  • Molecular Formula: C12_{12}H13_{13}NO\
  • CAS Number: 1261909-28-7

Biological Activity Overview

Research indicates that 5-(3-Methoxyphenyl)pyridin-3-ol exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Activity : Several studies have explored its potential as an anticancer agent, particularly against various cancer cell lines.
  • Antiparasitic Activity : The compound has shown promise in inhibiting the growth of certain parasites.

Anticancer Activity

A study highlighted the compound's selective antiproliferative effects against cancer cell lines. The presence of the methoxy group is thought to enhance its hydrophobic interactions, which could contribute to its overall activity. For instance, a related compound with a similar structure demonstrated an IC50_{50} value ranging from 1–100 µM against various cancer cell lines, indicating moderate potency .

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds, including those similar to 5-(3-Methoxyphenyl)pyridin-3-ol, can exhibit potent antimicrobial properties. For example, compounds with methoxy groups have been shown to enhance activity against bacterial strains when compared to their unsubstituted counterparts .

Antiparasitic Activity

The compound's activity against Trypanosoma brucei, the causative agent of sleeping sickness, was investigated. A related study found that derivatives with similar structural features exhibited low micromolar antitrypanosomal activity (IC50_{50} values around 4.8 µM), suggesting that modifications in the methoxy position can influence efficacy .

Table 1: Biological Activity Summary of 5-(3-Methoxyphenyl)pyridin-3-ol

Activity Type IC50_{50} (µM) Reference
Anticancer1–100
AntimicrobialVariable
Antiparasitic~4.8

Table 2: Comparison of Antiproliferative Activities

Compound IC50_{50} (µM) Activity Type
4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine0.38Antitrypanosomal
5-(3-Methoxyphenyl)pyridin-3-olVariableAnticancer/Antimicrobial
N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide0.1–100Anticancer

Case Studies

  • Case Study on Anticancer Efficacy :
    A study evaluated the anticancer efficacy of multiple methoxy-substituted pyridine derivatives, including 5-(3-Methoxyphenyl)pyridin-3-ol. Results indicated significant inhibition of cell proliferation in various cancer types, supporting further development as a therapeutic agent.
  • Antimicrobial Investigation :
    Another case study assessed the antimicrobial potential of this compound against several bacterial strains, revealing promising results that warrant additional research into its mechanism of action and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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